

In-Depth Technical Guide: Methyl 2-(4-oxocyclohexyl)acetate

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Compound of Interest

Compound Name: Methyl 2-(4-oxocyclohexyl)acetate

Cat. No.: B1320818

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CAS Number: 66405-41-2

An Essential Intermediate in Kinase Inhibitor Synthesis

Introduction

Methyl 2-(4-oxocyclohexyl)acetate, with the CAS registry number 66405-41-2, is a cyclic ketoester that serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its bifunctional nature, possessing both a ketone and a methyl ester, makes it a versatile intermediate for the construction of various heterocyclic and carbocyclic scaffolds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its significant application in the development of targeted cancer therapeutics, specifically as a precursor to Cyclin-Dependent Kinase 9 (CDK9) inhibitors.

Chemical and Physical Properties

Methyl 2-(4-oxocyclohexyl)acetate is a clear, colorless to pale yellow liquid at room temperature.^[1] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₄ O ₃	[2][3][4]
Molecular Weight	170.21 g/mol	[1][2][3]
CAS Number	66405-41-2	[1][2][3]
Appearance	Clear to pale yellow liquid	[1]
Density	1.1 ± 0.1 g/cm ³	[3][4]
Boiling Point	247.8 ± 13.0 °C at 760 mmHg	[3][4]
Flash Point	103.2 ± 19.9 °C	[3]
Refractive Index	1.454	[4]
SMILES	COC(=O)CC1CCC(=O)CC1	[1]
InChI	InChI=1S/C9H14O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7H,2-6H2,1H3	[1]

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of **Methyl 2-(4-oxocyclohexyl)acetate** in CDCl₃ (300 MHz) shows the following signals:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.71	s	3H	-OCH ₃
2.39	m	4H	-CH ₂ -C(=O)-CH ₂ - (cyclohexanone)
2.38	m	1H	-CH-CH ₂ -COOCH ₃
2.36	d	2H	-CH ₂ -COOCH ₃
2.16	m	2H	Cyclohexyl protons
1.50	m	2H	Cyclohexyl protons

Mass Spectrometry

GC-MS data is available for **Methyl 2-(4-oxocyclohexyl)acetate**. The predicted collision cross section (CCS) values for various adducts are as follows:

Adduct	m/z	Predicted CCS (\AA^2)
[M+H] ⁺	171.10158	135.7
[M+Na] ⁺	193.08352	141.3
[M-H] ⁻	169.08702	138.7

Experimental Protocols

Synthesis of Methyl 2-(4-oxocyclohexyl)acetate

A common synthetic route to **Methyl 2-(4-oxocyclohexyl)acetate** involves the esterification of (4-oxocyclohexyl)acetic acid. A representative procedure is as follows:

Materials:

- (4-oxocyclohexyl)acetic acid
- Methanol

- Thionyl chloride or a strong acid catalyst (e.g., H_2SO_4)
- Sodium bicarbonate (saturated solution)
- Ethyl acetate
- Heptane
- Anhydrous sodium sulfate
- Silica gel

Procedure:

- To a solution of (4-oxocyclohexyl)acetic acid in methanol, slowly add thionyl chloride at room temperature.
- Stir the reaction mixture for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Quench the reaction by the slow addition of water in an ice bath.
- Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent to yield pure **Methyl 2-(4-oxocyclohexyl)acetate** as a clear oil.

Applications in Drug Development

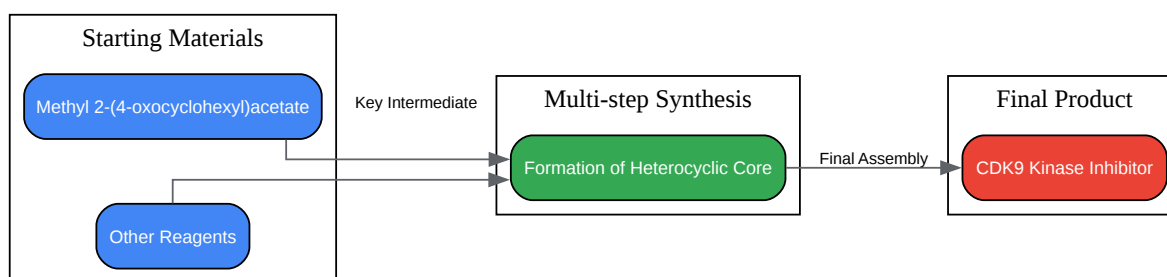
Methyl 2-(4-oxocyclohexyl)acetate is a key intermediate in the synthesis of several patented Cyclin-Dependent Kinase 9 (CDK9) inhibitors. CDK9 is a transcriptional regulator that is a promising target for anticancer therapies. The 4-oxocyclohexyl moiety of this intermediate is incorporated into the final inhibitor structure, highlighting its importance in establishing the molecular framework necessary for biological activity.

Patents citing the use of **Methyl 2-(4-oxocyclohexyl)acetate** in the synthesis of kinase inhibitors include:

- US9796708: Pyrrolo [2,3 -b] Pyridine Cdk9 Kinase Inhibitors
- US9670208: Serine/Threonine Kinase Inhibitors
- US9328112: Tetracyclic Cdk9 Kinase Inhibitors
- US9073922: Pyrrolo[2,3 -b] Pyridine Cdk9 Kinase Inhibitors
- US9346813: Pyrrolopyrimidine Cdk9 Kinase Inhibitors

Synthetic Workflow in Drug Development

The general workflow for the utilization of **Methyl 2-(4-oxocyclohexyl)acetate** in the synthesis of CDK9 inhibitors is depicted below.



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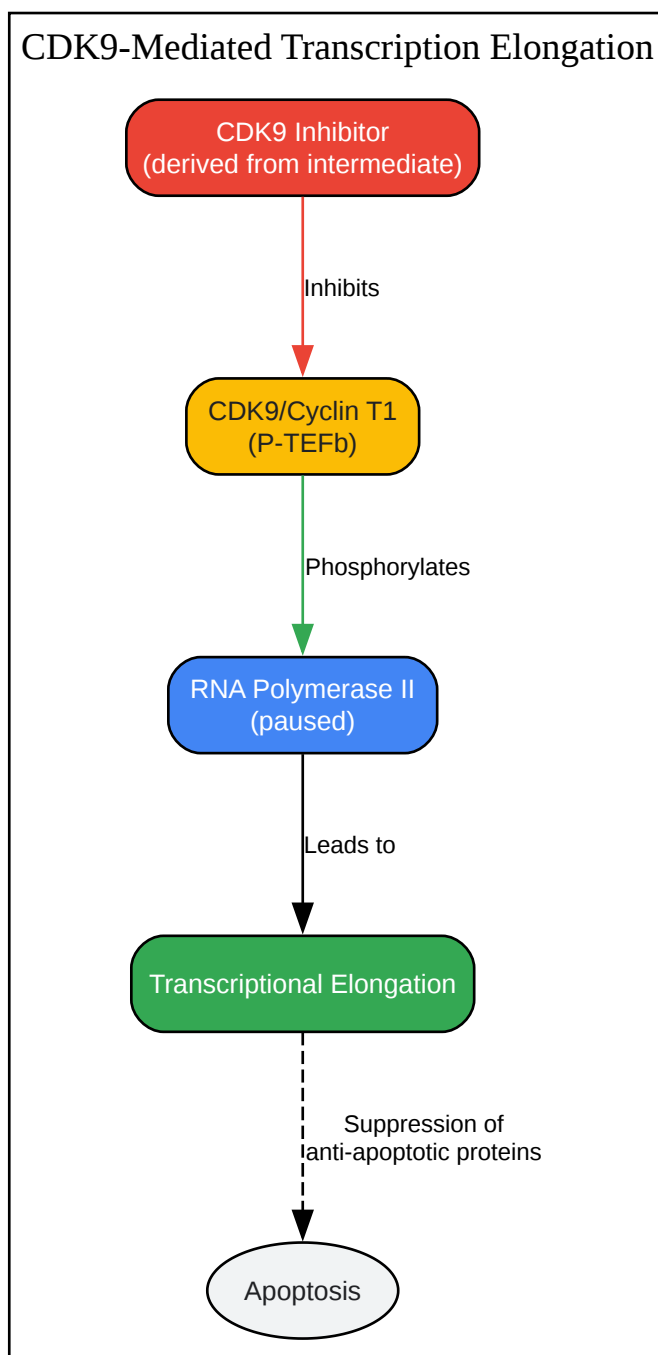
Caption: Synthetic workflow for CDK9 inhibitors.

Signaling Pathways

Methyl 2-(4-oxocyclohexyl)acetate itself is not known to directly interact with biological signaling pathways. Its significance lies in its role as a structural precursor to pharmacologically active molecules. The CDK9 inhibitors synthesized from this intermediate act on the transcriptional machinery of the cell.

CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for the transition from abortive to productive transcriptional elongation.^[5] By inhibiting CDK9, the synthesis of short-lived anti-apoptotic proteins is suppressed, leading to apoptosis in cancer cells.^{[2][6]}

The signaling pathway affected by the final drug products derived from **Methyl 2-(4-oxocyclohexyl)acetate** is illustrated below.



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Caption: Inhibition of CDK9 signaling pathway.

Conclusion

Methyl 2-(4-oxocyclohexyl)acetate is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary significance in the field of drug development lies in its utility as a key building block for the synthesis of potent and selective CDK9 kinase inhibitors. The structural features of this molecule are integral to the design of these targeted therapeutics, which hold promise for the treatment of various cancers. This guide provides researchers and drug development professionals with the core technical information required to effectively utilize **Methyl 2-(4-oxocyclohexyl)acetate** in their synthetic and medicinal chemistry endeavors.

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References

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